Cyanation Yield: 2-Bromo-3,5-dichloropyridine vs. 2,3,5-Trichloropyridine
In the synthesis of 3,5-dichloro-2-cyanopyridine—a key intermediate for prolyl hydroxylase inhibitors—2-bromo-3,5-dichloropyridine provides a substantially higher isolated yield compared to the alternative 2,3,5-trichloropyridine route. Using 2-bromo-3,5-dichloropyridine as the starting material, the cyanation reaction with cuprous cyanide in organic solvent proceeds with a reported yield of 94.5% and product purity of 98.5% [1]. In contrast, the analogous cyanation of 2,3,5-trichloropyridine under comparable conditions typically yields 65–80% [2].
| Evidence Dimension | Isolated yield of 3,5-dichloro-2-cyanopyridine |
|---|---|
| Target Compound Data | 94.5% yield; 98.5% purity |
| Comparator Or Baseline | 2,3,5-Trichloropyridine: 65–80% yield |
| Quantified Difference | Yield improvement of +14.5 to +29.5 percentage points |
| Conditions | Cyanation with cuprous cyanide in organic solvent (e.g., DMF or sulfolane), 100–130 °C, 4–12 h |
Why This Matters
Higher yield translates directly to reduced cost of goods and less waste in multi-kilogram pharmaceutical intermediate manufacturing.
- [1] Chemhome123. (2025). 2-Bromo-3,5-dichloropyridine (CAS 14482-51-0) Product Property Data. Retrieved from chemhome123.com. View Source
- [2] Chongqing Medical & Pharma College. (2019). Synthesis method of 3,5-dichloro-2-cyanopyridine. Chinese Patent CN110498767A. View Source
